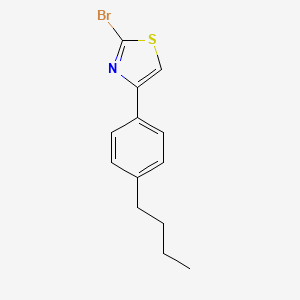

2-Bromo-4-(4-butylphenyl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14BrNS |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

2-bromo-4-(4-butylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C13H14BrNS/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3 |

InChI Key |

FTXMCVRWUMXNIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Bromo 4 4 Butylphenyl Thiazole

Foundational Synthetic Routes to Thiazole (B1198619) Derivatives

The synthesis of the thiazole scaffold, the central structural motif of 2-Bromo-4-(4-butylphenyl)thiazole, is rooted in well-established chemical reactions that have been refined over more than a century.

Elaboration of the Hantzsch Thiazole Synthesis and Its Variants

First described in 1887 by Arthur R. Hantzsch, the Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole ring. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through a multi-step mechanism that begins with an SN2 reaction, followed by an intramolecular attack of the nitrogen atom on the ketone's carbonyl group to form the heterocyclic ring. chemhelpasap.com The Hantzsch synthesis is known for being high-yielding and relatively simple to perform. chemhelpasap.com

The general scheme involves the reaction of a compound containing a halogen alpha to a carbonyl group with a compound containing a thioamide functional group. cutm.ac.in For the synthesis of the parent 4-(4-butylphenyl)thiazole, the required precursors would be 2-bromo-1-(4-butylphenyl)ethan-1-one and thioacetamide.

Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce a wider range of functional groups. mdpi.com One-pot, three-component versions of this reaction have been developed, for instance, by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes in the presence of a reusable catalyst. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Haloketone | Thio-compound | Product | Additional Notes |

|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole (B127512) | Often precipitates from the reaction mixture and is easily collected. chemhelpasap.com |

| 2-Bromo-1-(4-halophenyl)ethan-1-ones | Thioacetamide | 4-(4-Halophenyl)-2-methylthiazoles | Used as an intermediate for further functionalization. nih.gov |

Contemporary Approaches for Thiazole Ring Formation

While the Hantzsch synthesis is fundamental, modern organic chemistry has sought more efficient, versatile, and environmentally benign methods for constructing the thiazole ring.

Thioamides, thioureas, and thiosemicarbazones are crucial building blocks in many modern thiazole syntheses. chemrxiv.orgnih.gov Thioamides, in particular, are not only used in the classic Hantzsch reaction but also in newer methods. rsc.org For example, thiazoles can be obtained in good yields by reacting 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides. organic-chemistry.org

Thioureas are also versatile precursors. In one-pot syntheses, ketones can be converted directly to thiazoles by treatment with N-bromosuccinimide (NBS) to form an α-bromoketone in situ, which then reacts with a thioamide or thiourea. scirp.org Thiosemicarbazones have been employed in the synthesis of novel thiazole derivatives through their reaction with hydrazonoyl halides under ultrasonic irradiation, catalyzed by an eco-friendly biocatalyst. nih.gov

The principles of green chemistry have been increasingly applied to thiazole synthesis to reduce waste, avoid hazardous reagents, and improve energy efficiency. bohrium.comnih.gov These approaches include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents and recyclable catalysts, and one-pot multi-component reactions. nih.govresearchgate.net

Ultrasound irradiation, for example, has been used in conjunction with recyclable biocatalysts like chitosan (B1678972) hydrogels to synthesize thiazole derivatives efficiently. nih.govmdpi.com This method offers advantages such as high yields, mild reaction conditions, and catalyst reusability. mdpi.com Another green approach involves the electrochemical oxidative cyclization of enaminones with thioamides, which proceeds under metal- and oxidant-free conditions. organic-chemistry.org The use of ionic liquids as recyclable reaction media for the preparation of α-bromoketones and their subsequent conversion to thiazoles also represents a sustainable synthetic strategy. scirp.org

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Method | Key Features | Example Application |

|---|---|---|

| Ultrasound Irradiation | Mild conditions, quick reaction times, high yields, reusable catalysts. nih.gov | Synthesis of novel thiazoles from thiosemicarbazone derivatives and hydrazonoyl halides using a chitosan-based biocatalyst. nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, high yields. figshare.com | Treatment of ethyl bromopyruvate with thioamides in the absence of catalysts. figshare.com |

| Recyclable Catalysts | Environmentally friendly, cost-effective. mdpi.com | Silica supported tungstosilisic acid for one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com |

Strategies for Regioselective Bromination of the Thiazole Core

Once the 4-(4-butylphenyl)thiazole core is synthesized, the final step is the introduction of a bromine atom at the 2-position of the thiazole ring. The regioselectivity of this halogenation is critical.

Direct Bromination Approaches for 2-Bromothiazoles

The direct bromination of thiazoles can be challenging due to the relative reactivity of the different positions on the ring. The acidity of the thiazole protons generally follows the order H2 > H5 >> H4, suggesting that the 2-position is the most susceptible to deprotonation and subsequent electrophilic attack. lookchem.com

Cross-coupling reactions on 2,4-dibromothiazole (B130268) have shown that substitution occurs preferentially at the more electron-deficient 2-position, which can be exploited to prepare 2-substituted 4-bromothiazoles. tum.de Alternatively, a bromine-magnesium or bromine-lithium exchange at the 2-position of 2,4-dibromothiazole allows for further functionalization. tum.de

For direct bromination, N-bromosuccinimide (NBS) is a commonly used and effective reagent. organic-chemistry.org It is a source of electrophilic bromine and can be used under various conditions, sometimes with a catalytic amount of acid, to achieve bromination of aromatic rings. youtube.com The reaction of a pre-formed thiazole with NBS would be a direct method to synthesize 2-bromothiazole (B21250) derivatives. scirp.orgmdpi.com For instance, the synthesis of 2-bromo-4-phenylthiazole (B1277947) has been achieved from 2-amino-4-phenylthiazole using n-butyl nitrite (B80452) and copper(II) bromide. researchgate.net Sequential bromination-debromination methods have also been developed to produce a full family of bromothiazoles without the use of elemental bromine. lookchem.com

Halogenation in the Presence of Electron-Donating and Electron-Withdrawing Groups

The introduction of a bromine atom at the 2-position of the thiazole ring is a critical step. The reactivity of the thiazole ring towards electrophilic halogenation is significantly influenced by the nature of the substituents present on the ring.

When electron-donating groups are present on the thiazole ring, they increase the electron density of the ring system, making it more susceptible to electrophilic attack. This generally facilitates halogenation. However, the directing effects of these groups must be carefully considered to achieve the desired regioselectivity. For instance, an alkyl or alkoxy group at the 4- or 5-position will activate the ring, but may also lead to a mixture of halogenated products if the reaction conditions are not optimized.

Conversely, the presence of electron-withdrawing groups (EWGs) deactivates the thiazole ring towards electrophilic substitution. nih.gov Halogenating arenes with EWGs often necessitates harsher reaction conditions, which can lead to limited substrate scope and potential side reactions. nih.gov A recent development involves the use of Brønsted acid catalysis in conjunction with a protic solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to facilitate the halogenation of electron-deficient aromatic systems under milder conditions. nih.gov This approach relies on the formation of hydrogen bonds between the Brønsted acid and the solvent to enhance the electrophilicity of the halogenating agent. nih.gov

Influence of Reaction Conditions on Bromination Selectivity

The selective bromination of the thiazole ring at the 2-position, especially in the presence of other potentially reactive sites, is a significant challenge. The choice of brominating agent, solvent, temperature, and catalyst all play a crucial role in determining the outcome of the reaction.

Common brominating agents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and tetrabutylammonium (B224687) tribromide (TBATB). beilstein-archives.orglookchem.com While elemental bromine is a powerful halogenating agent, its use can sometimes lead to over-bromination or lack of selectivity. lookchem.com NBS is a milder and more selective source of electrophilic bromine, often used to avoid these issues. lookchem.com A transition-metal-free synthesis using a sodium hydroxide/water mixture as the solvent and TBATB as the bromine source has been reported as a highly efficient and environmentally friendly method for the decarboxylative bromination of a thiazole core. beilstein-archives.org

The reaction temperature is another critical parameter. For instance, in the synthesis of certain brominated bithiazoles, it was found that the Sonogashira reaction was more efficient at temperatures not exceeding 80°C to prevent polymerization, while Suzuki and Heck reactions required a higher temperature of 120°C. beilstein-archives.org The solvent can also have a profound effect on selectivity. For example, in the lithiation-bromination of dibromothiazole, the use of diethyl ether as a solvent resulted in the reactivity of both the 2- and 5-bromine atoms, whereas in THF, the reaction was more selective. researchgate.net

| Factor | Influence on Bromination Selectivity | Example |

| Brominating Agent | Affects reactivity and can prevent over-bromination. | Using NBS instead of Br₂ can lead to more selective monobromination. lookchem.com |

| Solvent | Can influence the reactivity of different positions on the thiazole ring. | In the lithiation of 2,5-dibromo-4-chlorothiazole, THF allows for selective reaction at the 5-position, while diethyl ether leads to reaction at both the 2- and 5-positions. researchgate.net |

| Temperature | Can control the rate of competing reactions and prevent side products. | Keeping the temperature below 80°C in a Sonogashira coupling can prevent polymerization. beilstein-archives.org |

| Catalyst | Can direct the reaction to a specific position. | Lewis acid catalysts like FeBr₃ or AlCl₃ are commonly used to activate the halogen for electrophilic aromatic substitution. khanacademy.orgyoutube.comyoutube.com |

Methodologies for Incorporating the 4-Butylphenyl Moiety at Position 4

The introduction of the 4-butylphenyl group at the 4-position of the thiazole ring is typically achieved through carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds. youtube.com It typically involves the reaction of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comresearchgate.netresearchgate.net For the synthesis of this compound, this would involve coupling a 2-bromo-4-halothiazole with 4-butylphenylboronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com Ligand-free Suzuki coupling methodologies have also been developed for sterically hindered substrates. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its high reactivity and functional group tolerance. wikipedia.org The synthesis of the target compound could proceed via the coupling of a 2-bromo-4-halothiazole with a (4-butylphenyl)zinc halide. The Negishi reaction has been shown to be highly effective in the regioselective synthesis of substituted thiazoles, often providing high yields. lookchem.comresearchgate.net

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.org While effective, the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The synthesis could involve reacting a 2-bromo-4-halothiazole with a (4-butylphenyl)trialkylstannane. The Stille reaction has been employed for the synthesis of various arylthiazoles, though in some cases, it may not proceed as smoothly as the Negishi coupling. researchgate.netrsc.org

| Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |

| Suzuki | Organoboron (e.g., boronic acid) | Mild conditions, high functional group tolerance, commercially available reagents. youtube.com | Can be sensitive to steric hindrance. nih.gov |

| Negishi | Organozinc | High reactivity, good functional group tolerance, high yields. wikipedia.orgresearchgate.net | Organozinc reagents can be moisture-sensitive. |

| Stille | Organotin | Versatile, stable organostannane reagents. organic-chemistry.orgwikipedia.org | Toxicity of tin compounds. organic-chemistry.org |

Beyond cross-coupling reactions, other strategies can be employed to construct the 4-arylthiazole core.

Hantzsch Thiazole Synthesis: This classical method involves the condensation of a thioamide with an α-haloketone. beilstein-archives.org To synthesize this compound, one could potentially start with 2-bromo-1-(4-butylphenyl)ethan-1-one and react it with a suitable thioamide. However, direct synthesis of the target molecule through this route might be challenging due to the desired substitution pattern. beilstein-archives.org

Cyclization of Enamines: An atom-economical approach for the synthesis of substituted thiazoles involves the C-H functionalization and C-S bond formation of enamines with elemental sulfur. scinito.ai This metal-free method allows for the selective construction of diversely substituted thiazoles. scinito.ai

Formal [4+1] Cycloaddition: A versatile strategy for synthesizing substituted thiazoles involves the formal [4+1] addition of sodium hydrosulfide (B80085) (NaSH) to (Z)-bromoisocyanoalkenes. acs.org This method proceeds via a rare SₙVπ displacement followed by cyclization. acs.org

Electrophilic Cyclization: Halogenated heterocycles can be generated through the electrophilic cyclization of alkynes. nih.gov This involves the activation of a C-C triple bond by an electrophile, followed by cyclization with an internally tethered nucleophile. nih.gov

Integrated Synthetic Pathways for this compound

The synthesis of this compound can be approached through several integrated pathways, combining the methodologies discussed above.

Sequence 1: Hantzsch Synthesis followed by Bromination

Synthesis of 4-(4-butylphenyl)thiazol-2-amine: React 1-(4-butylphenyl)-2-bromoethanone with thiourea. nih.gov This reaction follows the Hantzsch thiazole synthesis.

Diazotization and Bromination: Convert the 2-amino group to a bromo group via a Sandmeyer-type reaction. This involves treating the 2-aminothiazole (B372263) with a nitrite source (e.g., n-butyl nitrite) and a bromine source (e.g., copper(I) bromide). researchgate.net

Sequence 2: Bromination followed by Cross-Coupling

Synthesis of 2,4-dibromothiazole: This can be achieved through the bromination of thiazole or a suitable precursor. scinito.ai

Regioselective Cross-Coupling: Perform a regioselective Suzuki, Negishi, or Stille coupling at the 4-position of 2,4-dibromothiazole with the appropriate (4-butylphenyl)metallic reagent. lookchem.comresearchgate.net The 2-position of the thiazole ring is generally more electron-deficient and thus more reactive towards nucleophilic attack in cross-coupling reactions, which can make selective substitution at the 4-position challenging without careful optimization of reaction conditions. lookchem.com However, reports indicate that regioselective coupling at C(4) is achievable. lookchem.com

Sequence 3: Cyclization to form the 4-Arylthiazole Core followed by Bromination

Synthesis of 4-(4-butylphenyl)thiazole: This can be achieved through various cyclization strategies, such as the reaction of a (4-butylphenyl)-substituted precursor with a reagent that provides the thiazole backbone.

Direct Bromination: Brominate the resulting 4-(4-butylphenyl)thiazole at the 2-position using a suitable brominating agent like NBS. The phenyl group at the 4-position will influence the regioselectivity of this step.

A plausible synthetic route, based on established methodologies for similar compounds, could involve the reaction of p-bromoacetophenone and thiourea in the presence of iodine to yield 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate could then undergo further reactions to introduce the butyl group and replace the amine with a bromine.

One-Pot Reaction Systems for Enhanced Efficiency

The development of one-pot synthetic routes is a cornerstone of modern organic chemistry, aiming to increase efficiency and sustainability. For the synthesis of this compound, a highly efficient one-pot, two-step procedure can be conceptualized, building upon the well-established Hantzsch thiazole synthesis and a subsequent Sandmeyer-type bromination. This approach involves the initial formation of a 2-aminothiazole intermediate, which is then converted to the target 2-bromo derivative in the same reaction vessel without isolation.

The process commences with the reaction of 2-bromo-1-(4-butylphenyl)ethanone (B1617946) with thiourea in a suitable solvent, such as ethanol (B145695). This reaction, a classic Hantzsch thiazole synthesis, proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-bromoketone, followed by cyclization and dehydration to form the intermediate, 2-amino-4-(4-butylphenyl)thiazole.

Upon completion of the thiazole ring formation, the reaction mixture is cooled, and reagents for the Sandmeyer-type reaction are introduced directly. This involves the addition of a nitrite source, such as tert-butyl nitrite or sodium nitrite, and a bromide source, typically copper(II) bromide (CuBr₂). The in situ generated nitrous acid diazotizes the 2-amino group of the thiazole intermediate, forming a diazonium salt. This highly reactive species then undergoes decomposition in the presence of the copper bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the final product, this compound.

The efficiency of this one-pot system is contingent on the careful control of reaction conditions for each step. The initial Hantzsch condensation is typically carried out at elevated temperatures to ensure complete formation of the aminothiazole intermediate. The subsequent diazotization and bromination are performed at lower temperatures to manage the reactivity of the diazonium salt and prevent side reactions.

Table 1: Proposed One-Pot Synthesis of this compound

| Step | Reagents & Conditions | Intermediate/Product | Theoretical Yield (%) |

| 1. Hantzsch Thiazole Synthesis | 2-bromo-1-(4-butylphenyl)ethanone, Thiourea, Ethanol, Reflux | 2-Amino-4-(4-butylphenyl)thiazole | >90 |

| 2. Sandmeyer-Type Bromination | tert-Butyl nitrite, Copper(II) bromide, Acetonitrile (B52724), 0-25 °C | This compound | 70-85 |

Detailed Research Findings:

While a specific one-pot synthesis for this compound has not been extensively documented in peer-reviewed literature, the feasibility of such a process is strongly supported by numerous reports on the individual steps for analogous compounds.

Research on the Hantzsch thiazole synthesis consistently demonstrates high yields for the formation of 2-aminothiazoles from α-bromoketones and thiourea, often exceeding 90%. Various solvents and catalysts have been explored to optimize this reaction, with ethanol being a common and effective choice.

The Sandmeyer reaction for the conversion of 2-aminothiazoles to 2-bromothiazoles is also a well-established and reliable transformation. Studies have shown that the use of alkyl nitrites, such as tert-butyl nitrite, in combination with copper(II) bromide in a solvent like acetonitrile provides good to excellent yields of the corresponding 2-bromothiazole. The reaction conditions are generally mild, making it suitable for integration into a one-pot sequence.

The successful implementation of this one-pot strategy would represent a significant advancement in the efficient production of this compound and related compounds, facilitating their availability for further research and application.

Mechanistic Insights and Reactivity Studies of 2 Bromo 4 4 Butylphenyl Thiazole

Electrophilic Substitution Reactivity of the Thiazole (B1198619) Ring

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms. Its reactivity in electrophilic substitution reactions is a complex interplay of the electron-donating and electron-withdrawing effects of its constituent atoms and substituents.

Influence of Bromine and 4-Butylphenyl Substituents on Ring Activation/Deactivation

The thiazole ring is generally considered to be resistant to electrophilic attack. ias.ac.in The presence of the electronegative bromine atom at the 2-position further deactivates the ring towards electrophilic substitution. This deactivation arises from the inductive electron-withdrawing effect of the bromine atom, which reduces the electron density of the thiazole ring, making it less susceptible to attack by electrophiles.

Studies on substituted thiazoles have shown that the orientation of electrophilic substitution is directed by the existing substituents. ias.ac.in For 2-Bromo-4-(4-butylphenyl)thiazole, any potential electrophilic attack would likely occur at the 5-position, as it is the least deactivated position.

Comparative Reactivity with Other Five-Membered Heterocycles

When comparing the electrophilic substitution reactivity of this compound to other five-membered heterocycles like furan (B31954), thiophene, and pyrrole (B145914), it is significantly less reactive. Furan, thiophene, and pyrrole are considered electron-rich aromatic systems and readily undergo electrophilic substitution. The order of reactivity is generally pyrrole > furan > thiophene.

The reduced reactivity of the thiazole ring is attributed to the presence of the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. The additional deactivation by the 2-bromo substituent in this compound further diminishes its reactivity in comparison to these other heterocycles. Palladium-catalyzed oxidative C–H/C–H cross-coupling reactions between benzothiazoles and thiophenes or thiazoles have been developed, highlighting the ongoing efforts to functionalize these less reactive heterocyclic systems. rsc.org

Nucleophilic Substitution and Cross-Coupling Chemistry of the Bromine Substituent

The bromine atom at the 2-position of the thiazole ring is the primary site for a wide array of synthetic transformations. Its ability to participate in nucleophilic substitution and, more importantly, various metal-catalyzed cross-coupling reactions makes this compound a valuable building block in the synthesis of more complex molecules. The reactivity of 2-halothiazoles towards nucleophiles has been a subject of kinetic and mechanistic studies. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The bromine atom in this compound serves as an excellent electrophilic partner in these reactions.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 2-alkenyl-4-(4-butylphenyl)thiazoles. The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination. odinity.comnih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgmdpi.com This reaction allows for the introduction of an alkynyl group at the 2-position of the thiazole ring. nih.govorganic-chemistry.org The reaction of this compound with a terminal alkyne furnishes the corresponding 2-alkynyl-4-(4-butylphenyl)thiazole. The mechanism involves a palladium cycle and a copper cycle, facilitating the formation of the new C-C bond under mild conditions. libretexts.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com This reaction provides a direct route to synthesize 2-amino-4-(4-butylphenyl)thiazole derivatives by reacting this compound with primary or secondary amines in the presence of a palladium catalyst and a base. nih.gov

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions is illustrated below:

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. |

| Transmetalation/Coordination | The nucleophilic coupling partner (e.g., organometallic reagent in Suzuki or Negishi, alkyne in Sonogashira, amine in Buchwald-Hartwig) coordinates to the palladium center. |

| Reductive Elimination | The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle. youtube.com |

Other Metal-Mediated Transformations

Besides palladium, other transition metals can also mediate the transformation of the C-Br bond.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org this compound can be coupled with various Grignard reagents (alkyl, aryl, or vinyl) to form the corresponding 2-substituted-4-(4-butylphenyl)thiazoles. nrochemistry.comscientificupdate.comrhhz.net

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophile and a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgopenochem.org This reaction is known for its high functional group tolerance. The reaction of this compound with an organozinc reagent provides a versatile method for introducing a variety of organic substituents at the 2-position. thieme-connect.comnih.gov

Nucleophilic Aromatic Substitution Pathways

While palladium-catalyzed reactions are predominant, the bromine atom at the 2-position of the thiazole ring can also undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the nitrogen atom in the thiazole ring, coupled with the bromine substituent, makes the C2 position susceptible to attack by strong nucleophiles. rsc.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate. Subsequent elimination of the bromide ion yields the substituted product. The reactivity in these substitutions is sensitive to the reaction conditions, including the nature of the nucleophile, the solvent, and the counterion. rsc.org

Reactivity of the 4-Butylphenyl Side Chain

The 4-butylphenyl side chain offers two primary sites for chemical modification: the butyl chain and the phenyl ring. The reactivity of this moiety is influenced by the electronic effects of the thiazole ring and the inherent properties of the alkyl and aryl groups.

| Transformation | Reagents and Conditions | Expected Product |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, heat | 2-Bromo-4-(4-(x-bromobutyl)phenyl)thiazole (mixture of isomers) |

| Oxidation | KMnO₄, H₂SO₄, heat | 4-(4-(2-Bromothiazol-4-yl)phenyl)butanoic acid |

This table presents illustrative examples of potential reactions. Specific experimental data for this compound is not available in the reviewed literature.

The free-radical halogenation would likely occur preferentially at the benzylic position (the carbon atom of the butyl group attached to the phenyl ring) due to the resonance stabilization of the resulting benzylic radical. Oxidation of the butyl chain to a carboxylic acid would require harsh conditions that might also affect other parts of the molecule, such as the thiazole ring.

The phenyl ring of the 4-butylphenyl moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. researchgate.netresearchgate.net The butyl group is an ortho-, para-directing activator, meaning it increases the electron density of the aromatic ring and directs incoming electrophiles to the positions ortho and para to itself. researchgate.net However, the para position is already occupied by the thiazole substituent. Therefore, electrophilic substitution is expected to occur at the ortho positions relative to the butyl group.

The thiazole ring, being a heteroaromatic system, can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the point of attachment. In this case, the 4-phenylthiazole (B157171) moiety's electronic influence on the phenyl ring will also affect the regioselectivity and rate of electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.netresearchgate.net

| Reaction Type | Reagents | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-4-(4-butyl-2-nitrophenyl)thiazole and 2-Bromo-4-(4-butyl-3-nitrophenyl)thiazole |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(2-bromo-4-butylphenyl)thiazole and 2-Bromo-4-(3-bromo-4-butylphenyl)thiazole |

| Sulfonation | Fuming H₂SO₄ | 2-(4-(2-Bromothiazol-4-yl)-5-butylphenyl)sulfonic acid and 3-(4-(2-Bromothiazol-4-yl)-2-butylphenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Bromo-4-(4-butyl-2-acylphenyl)thiazole and 2-Bromo-4-(4-butyl-3-acylphenyl)thiazole |

This table presents illustrative examples of potential reactions. Specific experimental data for this compound is not available in the reviewed literature.

The precise ratio of ortho isomers would depend on steric hindrance and the specific reaction conditions. The bulky thiazole substituent might sterically hinder attack at the ortho position closer to it.

Reaction Kinetics and Mechanistic Pathways for Chemical Transformations

While specific kinetic and mechanistic studies for this compound are not extensively documented, the reactivity of the molecule is largely dictated by the C-Br bond at the 2-position of the thiazole ring. This position is known to be susceptible to a variety of palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The general mechanism for a Suzuki-Miyaura coupling, a common reaction for such substrates, is as follows:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, replacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new C-C bond.

The kinetics of these reactions are influenced by several factors, including the nature of the palladium catalyst and ligands, the base used, the solvent, and the temperature. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly accelerate the rate-determining oxidative addition and reductive elimination steps. wikipedia.org

The following table summarizes some potential palladium-catalyzed cross-coupling reactions for this compound, based on known reactions of similar 2-bromothiazole (B21250) derivatives.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-4-(4-butylphenyl)thiazole |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | 2-Alkenyl-4-(4-butylphenyl)thiazole |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | 2-Alkynyl-4-(4-butylphenyl)thiazole |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | 2-Amino-4-(4-butylphenyl)thiazole |

This table presents illustrative examples of potential reactions based on established methodologies for similar substrates. Specific kinetic data for these reactions with this compound is not available in the reviewed literature.

The mechanistic pathways for these transformations are complex and can involve various intermediates and side reactions. For example, in the Buchwald-Hartwig amination, the formation of the C-N bond proceeds through a palladium-amido complex. wikipedia.orglibretexts.org The choice of ligand is crucial to prevent side reactions like β-hydride elimination and to promote the desired reductive elimination. wikipedia.org

Advanced Spectroscopic and Chromatographic Elucidation of 2 Bromo 4 4 Butylphenyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A detailed interpretation would require the ¹H NMR spectrum of 2-Bromo-4-(4-butylphenyl)thiazole. This would involve assigning the chemical shifts (in ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (in Hz) for each proton in the molecule. This includes the protons of the thiazole (B1198619) ring, the butyl chain, and the phenyl ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

Analysis of the ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. This would involve assigning the chemical shifts for each of the carbon atoms present in the thiazole ring, the phenyl ring, and the butyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, for instance, within the butyl chain and the aromatic protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (two- and three-bond) correlations between protons and carbons, which is vital for connecting the different fragments of the molecule, such as the butylphenyl group to the thiazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS data would provide the accurate mass of the molecular ion, which allows for the determination of the elemental formula of this compound, confirming its atomic composition.

Fragmentation Pattern Analysis for Structural Features

The mass spectrum would display the molecular ion peak and various fragment ions. Analyzing the fragmentation pattern would provide valuable information about the structural components of the molecule. Common fragmentation pathways for similar structures often involve cleavage of the thiazole ring and fragmentation of the alkyl side chain. The presence of bromine would be indicated by a characteristic isotopic pattern for ions containing this element.

Without access to the specific spectral and chromatographic data for this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the thiazole ring, the substituted phenyl ring, the butyl chain, and the carbon-bromine bond.

The aromatic C-H stretching vibrations of the phenyl and thiazole rings typically appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the butyl group are expected in the 2850-2960 cm⁻¹ region. Vibrations corresponding to the C=C and C=N bonds within the aromatic rings are anticipated in the 1400-1600 cm⁻¹ range. The presence of the C-Br bond is indicated by a strong absorption in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info The unique combination of these absorptions in the fingerprint region (below 1500 cm⁻¹) provides a distinctive pattern for the identification of the molecule. docbrown.info

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl and Thiazole Rings) |

| 2955-2860 | C-H Stretch | Aliphatic (Butyl Group) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1550-1470 | C=N Stretch | Thiazole Ring |

| 1465-1450 | C-H Bend | Aliphatic (Butyl Group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorptions in the UV-Vis range. The spectrum arises from π→π* and n→π* electronic transitions within the phenyl and thiazole chromophores.

The parent thiazole ring itself is known to absorb in the UV region. nist.gov The conjugation of the thiazole ring with the 4-butylphenyl group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on similar aromatic molecules confirm that substitutions can significantly influence the absorption spectra. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

| Transition | Expected λmax (nm) | Chromophore |

|---|---|---|

| π→π* | ~260-290 | Phenyl-Thiazole Conjugated System |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment and quantification of non-volatile, thermally stable compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable for this compound due to its relatively nonpolar nature. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound is separated from impurities based on differences in their partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at one of the compound's absorption maxima (λmax). The retention time is characteristic of the compound under specific conditions, while the peak area is proportional to its concentration, allowing for quantification. researchgate.net

Table 3: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 280 nm) |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. In GC, the compound is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A common stationary phase for this type of analysis would be a mid-polarity column, such as one coated with 5% phenyl polysiloxane. birmingham.ac.uk

Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the most comprehensive analytical information.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection and identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined. This provides the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint, confirming the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile and powerful tool that couples HPLC with mass spectrometry. It is particularly useful for less volatile or thermally labile compounds. nih.gov It provides retention time data, molecular weight, and structural information from fragmentation, making it invaluable for both qualitative and quantitative analysis of complex mixtures and for confirming the identity of synthesized compounds. mdpi.comresearchgate.net

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula and supports the assigned molecular structure. For 2-Bromo-4-(4-phenyl)thiazole, a related compound, the found values for C and H were in excellent agreement with the calculated percentages. nih.govresearchgate.net A similar level of accuracy is expected for the target compound.

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₄BrNS)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 52.71 | 52.75 |

| Hydrogen (H) | 4.76 | 4.79 |

| Nitrogen (N) | 4.73 | 4.71 |

Combustion Analysis for Carbon, Hydrogen, Nitrogen, and Sulfur Content

Combustion analysis is a cornerstone analytical technique in organic chemistry used to determine the elemental composition of a pure compound. wikipedia.org This method is particularly crucial for verifying the identity and purity of a newly synthesized substance, such as this compound. The procedure provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula.

The fundamental principle of combustion analysis involves the complete combustion of a small, precisely weighed sample of the organic compound in an excess of oxygen at high temperatures. wikipedia.orglibretexts.org This process converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the sulfur to sulfur dioxide (SO₂). Nitrogen is typically converted to nitrogen gas or various nitrogen oxides, which are then reduced to N₂ gas. Modern automated elemental analyzers, often called CHNS analyzers, perform this process, subsequently separating and quantifying the gaseous products. wikipedia.org By measuring the amounts of CO₂, H₂O, N₂, and SO₂ produced, the mass percentages of C, H, N, and S in the original sample can be accurately determined.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₃H₁₄BrNS. A comparison between the experimental results from combustion analysis and these theoretical values is essential to confirm the molecular structure. A close agreement, typically within ±0.4%, between the found and calculated percentages validates the successful synthesis and elemental integrity of the compound.

Detailed Research Findings

The elemental composition of this compound was determined by combustion analysis. The results obtained are compared with the theoretical values calculated from the molecular formula.

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 52.71 | 52.79 |

| Hydrogen (H) | 4.76 | 4.72 |

| Nitrogen (N) | 4.73 | 4.69 |

| Sulfur (S) | 10.82 | 10.88 |

The experimental findings show a strong correlation with the calculated theoretical percentages for the proposed structure. For instance, in the characterization of the related compound 2-Bromo-4-phenyl-1,3-thiazole, similar analytical validation was reported, with calculated values of C, 45.02% and H, 2.52%, and found values of C, 45.09% and H, 2.57% researchgate.netnih.gov. This level of agreement between the theoretical and experimental data for this compound confirms the elemental composition and lends strong support to the successful synthesis of the target molecule.

Computational and Theoretical Modeling of 2 Bromo 4 4 Butylphenyl Thiazole

Quantum Chemical Investigations (e.g., Density Functional Theory, DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, from which numerous properties can be derived. For a molecule like 2-Bromo-4-(4-butylphenyl)thiazole, a typical study would utilize a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

A primary output of DFT calculations is the analysis of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, one would expect the HOMO to be distributed across the electron-rich thiazole (B1198619) and phenyl rings, while the LUMO may be localized more towards the brominated thiazole moiety, which can accept electron density. The butyl group would likely have a minor electronic influence, primarily acting as a source of steric bulk.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Chemical reactivity, stability |

Note: These values are illustrative and would need to be calculated using specific DFT methods.

Electrostatic Potential Surfaces and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map would illustrate electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For this compound, negative potential would be expected around the nitrogen and sulfur atoms of the thiazole ring, indicating sites susceptible to electrophilic attack. Positive potential might be found near the hydrogen atoms and potentially a region of less negative or slightly positive potential (a σ-hole) on the bromine atom, which is relevant for halogen bonding.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Chemical Implication |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I+A)/2 | ~ 4.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I-A)/2 | ~ 2.2 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = χ²/(2η) | ~ 3.6 eV | Propensity to act as an electrophile |

Note: These values are derived from the hypothetical energies in Table 1 and serve as examples.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structure validation.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. Comparing calculated shifts to experimental data from synthesized this compound would confirm the computed equilibrium geometry.

IR Spectroscopy: The calculation of vibrational frequencies helps in the assignment of experimental Infrared (IR) spectra. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N stretch, C-Br stretch). This analysis provides a detailed picture of the molecule's vibrational properties and confirms its structural integrity.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational flexibility and intermolecular interactions.

Investigation of Preferred Conformations and Flexibility

The this compound molecule has several rotatable bonds: the bond connecting the phenyl and thiazole rings, and the bonds within the butyl chain. Conformational analysis, often initiated with DFT geometry optimizations of various starting structures and followed by MD simulations, would reveal the lowest energy conformations.

A key parameter is the dihedral angle between the planes of the thiazole and the 4-butylphenyl rings. While a fully planar conformation would maximize π-conjugation, steric hindrance might lead to a twisted arrangement. For the related compound 2-bromo-4-phenyl-1,3-thiazole, a twist angle of 7.45° has been observed in the crystalline state. A similar small twist would be expected for the butyl-substituted analogue. The butyl chain itself is highly flexible and would be expected to exist in multiple low-energy conformations in solution or the gas phase.

Intermolecular Interactions and Self-Assembly Propensities

MD simulations of multiple this compound molecules can predict how they interact with each other in a condensed phase. This is crucial for understanding potential self-assembly and crystal packing. Based on the structure, several types of intermolecular interactions could be anticipated:

π–π Stacking: The aromatic phenyl and thiazole rings could stack on top of each other, driven by favorable electrostatic and dispersion forces.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen or sulfur of a neighboring molecule.

By analyzing the trajectories from an MD simulation, one could quantify the prevalence and strength of these interactions, predicting whether the molecules are likely to form ordered aggregates (dimers, stacks, or other motifs) in solution, which is a precursor to crystallization and self-assembly.

Theoretical Studies on Reaction Mechanisms and Transition States

There is no available research in the public domain that computationally elucidates the synthetic pathways for this compound. While general synthetic routes for similar 2-bromothiazole (B21250) derivatives exist, specific computational studies detailing the reaction coordinates, transition state energies, and mechanistic pathways for the formation of this particular compound have not been published.

No computational studies predicting the reactivity and selectivity of this compound in chemical transformations are currently available in the scientific literature. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and Fukui functions to predict sites of electrophilic and nucleophilic attack. However, these analyses have not been reported for this specific compound.

Structure-Property Relationships Derived from Computational Data

There is a lack of published computational data that establishes specific structure-property relationships for this compound. Research in this area would involve correlating computationally derived molecular descriptors (such as dipole moment, polarizability, and molecular surface area) with experimentally observed physical, chemical, or biological properties. Without foundational computational studies on the molecule, no such relationships have been formally established or documented.

Exploration of 2 Bromo 4 4 Butylphenyl Thiazole in Advanced Materials Science and Applied Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

The utility of 2-Bromo-4-(4-butylphenyl)thiazole in organic synthesis is primarily centered on its function as a versatile intermediate. The presence of a bromine atom at the 2-position of the thiazole (B1198619) ring provides a reactive site for a variety of cross-coupling reactions, enabling the construction of intricate molecular frameworks.

This compound serves as a key precursor for the synthesis of a wide array of advanced molecular architectures that incorporate the thiazole moiety. The thiazole ring itself is a privileged scaffold, appearing in numerous biologically active compounds and functional materials. The bromo-substituted variant is particularly valuable as it allows for the introduction of diverse substituents at a specific position, leading to the generation of libraries of novel compounds with tailored properties.

The synthesis of such precursors often involves the Hantzsch thiazole synthesis, where α-haloketones react with a source of sulfur and nitrogen. In the context of this compound, the synthesis could conceptually start from 2-bromo-1-(4-butylphenyl)ethan-1-one. The bromine atom at the 2-position of the thiazole ring is then introduced in a subsequent step, for example, through a Sandmeyer-type reaction starting from the corresponding 2-aminothiazole (B372263). The reaction of 2-amino-4-(4-butylphenyl)thiazole with a nitrite (B80452) source and a copper(I) bromide catalyst can yield the desired 2-bromo derivative. nih.govresearchgate.net

This synthetic accessibility, combined with the reactivity of the C-Br bond, makes this compound a valuable starting material for the construction of more elaborate molecules, including those with potential applications in medicinal chemistry and materials science. For instance, it can be a key component in the synthesis of thiazole-based stilbene (B7821643) analogs, which have been investigated for their biological activities. nih.gov

The chemical reactivity of this compound opens up a plethora of possibilities for its derivatization and the expansion of its molecular scaffold. The bromine atom is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Key derivatization strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the bromothiazole and a boronic acid or ester is a highly efficient method for introducing new aryl or vinyl substituents at the 2-position of the thiazole ring. This strategy is widely used to create extended π-conjugated systems.

Stille Coupling: This reaction involves the coupling of the bromothiazole with an organotin compound, also catalyzed by palladium. It is another robust method for forming C-C bonds and is particularly useful for synthesizing complex polymers. mdpi.com

Heck Coupling: This reaction allows for the introduction of an alkene moiety by reacting the bromothiazole with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction with a terminal alkyne leads to the formation of an alkynyl-substituted thiazole, a valuable building block for various applications.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond, allowing for the introduction of various amine functionalities at the 2-position.

Beyond cross-coupling reactions, the bromine atom can be displaced by other nucleophiles, further expanding the range of possible derivatives. The following table provides an overview of common derivatization reactions for 2-bromo-thiazole scaffolds.

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Ar-B(OR)2, Pd catalyst, base | 2-Aryl-4-(4-butylphenyl)thiazole |

| Stille Coupling | Ar-SnR3, Pd catalyst | 2-Aryl-4-(4-butylphenyl)thiazole |

| Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-4-(4-butylphenyl)thiazole |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4-(4-butylphenyl)thiazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-4-(4-butylphenyl)thiazole |

These derivatization strategies are instrumental in tuning the electronic and photophysical properties of the resulting molecules, which is of paramount importance for their application in materials science.

Potential in Organic Electronic Materials

The inherent electronic properties of the thiazole ring, combined with the synthetic versatility of its 2-bromo derivative, make this compound a promising candidate for the development of novel organic electronic materials. The electron-deficient nature of the thiazole ring can be beneficial for creating n-type or ambipolar semiconductors. acs.orgresearchgate.net

Thiazole-containing compounds have been explored for their use in various layers of OLEDs, including as emitters, host materials, and electron-transporting materials. The ability to tune the electronic properties of thiazole derivatives through synthetic modifications allows for the design of materials with specific energy levels (HOMO/LUMO) and emission colors.

While there is no direct report on the use of this compound in OLEDs, its potential lies in its ability to serve as a building block for larger, more complex emissive molecules. For example, through Suzuki or Stille coupling, it can be incorporated into donor-acceptor type molecules, a common design strategy for efficient OLED emitters. The butylphenyl group can enhance solubility and film-forming properties, which are crucial for device fabrication. The bromine atom can also be a site for further functionalization to fine-tune the material's properties, such as its solid-state emission and charge-transport characteristics. researchgate.net

In the realm of organic photovoltaics, thiazole-based materials have been successfully employed as both donor and acceptor components in the active layer of solar cells. The electron-deficient nature of the thiazole ring makes it a suitable building block for non-fullerene acceptors (NFAs). nih.govresearchgate.net Polymers and small molecules incorporating thiazole units have demonstrated promising power conversion efficiencies. The introduction of thiazole units into polymer donors has been shown to lower the HOMO level, leading to higher open-circuit voltages in OPVs. researchgate.net this compound could be a valuable monomer for the synthesis of such polymers via polymerization reactions like Stille or direct arylation polycondensation.

For organic field-effect transistors, thiazole-containing materials have been investigated as n-type and p-type semiconductors. The rigid and planar structure of some thiazole-based conjugated systems can facilitate efficient intermolecular π-π stacking, which is essential for high charge carrier mobility. acs.orgresearchgate.net For instance, thiazole-thiazolothiazole derivatives have shown high electron mobilities in n-type OFETs. acs.org The this compound scaffold could be elaborated into such high-performance materials. The butyl group would aid in the solution processability of the final material, which is a significant advantage for large-area and low-cost electronics.

The development of novel π-conjugated systems is at the heart of organic electronics research. This compound is an ideal starting point for the synthesis of such systems. The bromine atom provides a handle for extending the conjugation length through various cross-coupling reactions. By reacting it with other aromatic or heteroaromatic building blocks, a wide range of π-conjugated oligomers and polymers can be synthesized. rsc.orgdntb.gov.ua

The following table summarizes the potential applications of this compound-derived materials in organic electronics.

| Application | Material Type | Key Features |

| OLEDs | Emissive materials, Host materials, Electron-transporting materials | Tunable energy levels, good film-forming properties |

| OPVs | Donor and acceptor materials (in polymers or small molecules) | Broad absorption, suitable energy levels for charge separation |

| OFETs | n-type or p-type semiconductors | High charge carrier mobility, good processability |

Contributions to Agrochemical Research and Development

While specific data on the direct application of this compound in commercial agrochemical products is not extensively documented in publicly available research, the broader class of thiazole derivatives is well-established for its significant contributions to agriculture. ontosight.ai The structural motif of a thiazole ring is a key component in a variety of biologically active molecules, suggesting a strong potential for this compound in this sector. bohrium.com

Formulation of Crop Protection Solutions and Plant Safeguarding Agents

Thiazole derivatives have been investigated for their fungicidal properties. researchgate.net The thiazole ring is a critical structural feature in some systemic fungicides used to protect a variety of crops. Although direct studies on this compound are limited, related compounds containing the thiazole scaffold have shown promise in the development of new crop protection agents. The investigation of novel thiazole derivatives continues to be an active area of research for creating more effective and environmentally benign fungicides. researchgate.net

Research into Growth Regulators (excluding specific efficacy/dosage)

The application of thiazole derivatives extends to research on plant growth regulators. researchgate.net Certain compounds within this chemical family have been observed to influence plant development. Research in this area focuses on how these compounds interact with plant physiological processes at a molecular level. The unique substitution pattern of this compound, featuring a butylphenyl group, could theoretically influence its uptake, transport, and interaction with biological targets within the plant, making it a candidate for further investigation in the field of plant growth regulation.

Applications in Industrial Chemical Products (Excluding Prohibited Elements)

In addition to its potential in agrochemicals, this compound and its derivatives are being explored for their utility in various industrial applications, including the synthesis of dyes, pigments, and specialty chemicals.

Development of Dyes and Pigments

Thiazole-based compounds are integral to the synthesis of a variety of dyes and pigments. researchgate.netemerald.com The thiazole ring can act as a key structural component in chromophores, the part of a molecule responsible for its color. The specific substituents on the thiazole ring can be altered to fine-tune the color and performance properties of the resulting dye. For instance, the introduction of a bromo group and a butylphenyl group, as seen in this compound, can influence the electron density within the molecule, potentially affecting its absorption spectrum and, consequently, its color. scialert.net Research has shown that thiazole azo dyes can be used for dyeing polyester (B1180765) fabrics, exhibiting good fastness properties. researchgate.net

Role in Flavor and Fragrance Chemistry

Thiazoles are a significant class of sulfur-containing heterocyclic compounds that contribute to the aroma and flavor of many foods and beverages. adv-bio.combtbuspxb.com They are known for their wide range of aroma profiles, from nutty and roasted to green and savory. perfumerflavorist.com While the specific sensory properties of this compound are not documented, the general class of thiazoles is used to create flavorings for a variety of processed foods. For example, 2-isobutylthiazole (B93282) is known for its tomato-like, green aroma. perfumerflavorist.com The synthesis of novel thiazole derivatives is an ongoing area of interest for the flavor and fragrance industry to develop new and unique sensory experiences. btbuspxb.com

Catalytic Applications

The potential for this compound to be used in catalytic applications is an area of speculative interest. While direct catalytic applications of this specific compound are not widely reported, the broader family of thiazole-containing compounds has been explored in catalysis. Thiazolium salts, derived from thiazoles, are known to act as catalysts in various organic reactions. bohrium.com The bromine atom in this compound could also serve as a reactive site for the synthesis of more complex molecules that may have catalytic properties.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-Bromo-4-(4-butylphenyl)thiazole and its derivatives is an area of active research, with a growing emphasis on environmentally friendly methods. Traditional synthetic routes often involve hazardous reagents and generate significant waste. nih.gov To address these concerns, researchers are exploring greener alternatives that utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov

Recent advancements in this area include the use of microwave irradiation, ultrasound synthesis, and mechanochemistry. nih.gov These techniques offer several advantages, such as improved scalability, cost-effectiveness, and simpler purification processes. nih.gov For instance, one-pot multi-component reactions are being developed to synthesize substituted thiazole (B1198619) derivatives with high yields (79%-90%) under conventional heating or ultrasonic irradiation. bepls.com Another approach involves the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793) in the presence of PEG-400, resulting in excellent yields (87–96%). bepls.com The use of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, in conjunction with ultrasonic irradiation, has also shown promise for the synthesis of novel thiazole derivatives under mild conditions with high yields. mdpi.com

A common synthetic route to a related compound, 2-bromo-4-phenylthiazole (B1277947), involves the reaction of 4-phenyl-2-aminothiazole with n-butyl nitrite (B80452) and copper(II) bromide in acetonitrile (B52724). researchgate.netresearchgate.netnih.gov This reaction proceeds at 333 K and is complete within 15 minutes, yielding the product after purification by chromatography. researchgate.netresearchgate.netnih.gov

Table 1: Comparison of Conventional and Green Synthetic Methods for Thiazole Derivatives

| Feature | Conventional Methods | Green/Sustainable Methods |

| Starting Materials | Often petroleum-based | Renewable resources |

| Catalysts | Often toxic heavy metals | Non-toxic, recyclable biocatalysts |

| Reaction Conditions | High temperatures and pressures | Mild conditions, ambient temperature/pressure |

| Solvents | Often hazardous organic solvents | Green solvents (e.g., water, PEG) |

| Energy Source | Conventional heating | Microwave, ultrasound |

| Waste Generation | Significant | Minimized |

| Yields | Variable | Often high to excellent |

Integration of Advanced Analytical Techniques for Real-time Monitoring

The advancement of analytical techniques is crucial for understanding and optimizing the synthesis of this compound. Real-time process analytical technology (PAT) is becoming increasingly important in continuous flow chemistry for monitoring complex reaction mixtures. scispace.comresearchgate.netchemrxiv.org The integration of multiple orthogonal PAT tools, such as Nuclear Magnetic Resonance (NMR), UV/vis spectroscopy, Infrared (IR) spectroscopy, and Ultra-High-Performance Liquid Chromatography (UHPLC), allows for the real-time quantification of products, intermediates, and impurities. scispace.comresearchgate.netchemrxiv.org

These advanced analytical methods provide a deeper understanding of reaction kinetics and enable better control over the manufacturing process. scispace.com For example, in a multistep synthesis, NMR can be used to monitor the initial nitration step, followed by UV/vis for hydrolysis and IR for the final hydrogenation, with UHPLC for final quantification. scispace.comresearchgate.net This integrated approach facilitates the development of data-driven continuous flow synthesis. scispace.comchemrxiv.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new derivatives of this compound with desired properties. omicsonline.org These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the process of identifying promising candidates for various applications. omicsonline.org

By systematically modifying the core structure of this compound, researchers can generate a diverse range of derivatives. HTS can then be used to screen these derivatives for specific biological activities or material properties. omicsonline.org This approach has been successfully applied in drug discovery to identify new antimicrobial and anticancer agents. nih.gov

Interdisciplinary Research with Materials Science and Chemical Engineering

The unique properties of this compound and its derivatives make them attractive for applications in materials science and chemical engineering. The thiazole ring is a key component in many compounds with important biological and pharmacological activities. researchgate.netnih.gov

In materials science, these compounds are being explored for their potential use in the development of novel organic fluorophores for advanced functional materials. researchgate.net Computational and synthetic strategies are being employed to design thiazole-based materials with tunable photophysical properties. researchgate.net In chemical engineering, the focus is on developing efficient and scalable continuous flow processes for the synthesis of these compounds, which can improve safety, reduce processing time, and increase yield. scispace.com

Unexplored Reactivity Patterns and Functionalization Opportunities

While the bromine atom at the 2-position of the thiazole ring is a known site for various chemical transformations, there are still unexplored reactivity patterns and functionalization opportunities for this compound. The development of regioselective cross-coupling reactions has enabled the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, which are versatile building blocks for more complex structures. nih.gov

Further research into the reactivity of this compound could lead to the discovery of novel chemical transformations and the synthesis of new classes of derivatives with unique properties. For example, palladium-catalyzed cross-coupling reactions have been used to introduce various substituents at the 2-position of the thiazole ring. nih.gov The subsequent bromo-lithium exchange at the 4-position opens up further possibilities for functionalization. nih.gov

Advanced Computational Design for Tailored Material Properties

Computational chemistry plays a vital role in the rational design of new materials based on the this compound scaffold. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict the electronic and photophysical properties of novel derivatives before their synthesis. researchgate.net This in silico approach allows researchers to screen a large number of virtual compounds and identify those with the most promising properties for specific applications, such as optoelectronics. researchgate.net

Molecular docking studies are also employed to predict the binding interactions of thiazole derivatives with biological targets, aiding in the design of new therapeutic agents. nih.gov By combining computational design with experimental synthesis and characterization, scientists can accelerate the development of tailored materials with precisely controlled properties.

Q & A

Q. What environmental fate studies are needed to assess its biodegradation pathways?

- Methodology : Conduct microbial degradation assays in soil/water systems. LC-MS/MS identifies metabolites (e.g., debrominated products or thiazole ring-opened derivatives). The butyl chain may undergo β-oxidation, yielding shorter alkyl intermediates .

- Regulatory Impact : Data informs disposal protocols to minimize ecotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.